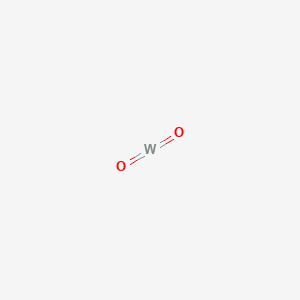Tungsten(IV) oxide
O2W

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
O2W
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Catalysis:
WO₃ exhibits excellent catalytic properties due to its high surface area and diverse oxidation states. Research focuses on utilizing WO₃ for various catalytic applications, including:
- Sustainable chemical conversions: WO₃ shows promise as a catalyst for clean and efficient chemical reactions powered by sunlight or renewable electricity. Studies suggest its effectiveness in generating hydrogen for fuel cells and converting carbon dioxide into valuable fuels and chemicals [].
- Organic synthesis: WO₃ finds applications in various organic syntheses, including the production of high-octane gasoline and as a solid lubricant [].
Photocatalysis:
WO₃ exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property has led to research exploring its potential in:
- Water splitting: WO₃ can be used to split water molecules into hydrogen and oxygen using sunlight, a potential source of clean energy [].
- Pollutant degradation: Research explores WO₃'s ability to degrade various organic pollutants in water and air, contributing to environmental remediation efforts [].
Optoelectronic and electronic devices:
WO₃ possesses interesting optical and electronic properties, making it a promising candidate for various devices:
- Electrochromic devices: WO₃ can change its color upon electrical stimulation, finding potential applications in smart windows and displays [].
- Photodetectors: WO₃'s photoconductive properties can be utilized in light-sensing devices [].
- Supercapacitors: WO₃'s ability to store and release electrical charge makes it a potential material for high-performance supercapacitors [].
Gas sensors:
WO₃ exhibits unique electrical conductivity that changes upon exposure to specific gases. This property makes it a potential candidate for:
Tungsten(IV) oxide, with the chemical formula WO₂, is a bronze-colored solid that crystallizes in a monoclinic structure. This compound features a rutile-like arrangement characterized by distorted octahedral tungsten-oxygen centers (WO₆) and alternating short tungsten-tungsten bonds. The electronic configuration of tungsten in this oxide is d², contributing to its notable electrical conductivity . Tungsten(IV) oxide is primarily produced through the reduction of tungsten trioxide using tungsten powder at high temperatures, typically around 900 °C .
- Reduction to Tungsten Metal: It can be reduced to elemental tungsten when heated with carbon or hydrogen:
- Formation of Tungsten Trioxide: It can also react with oxygen to form tungsten trioxide:
- Acid-Base Reactions: As a basic anhydride, tungsten(IV) oxide reacts with acids to form tungstates:
These reactions highlight its role in both redox processes and acid-base chemistry .
Tungsten(IV) oxide can be synthesized through several methods:
- Reduction Method: The most common method involves the reduction of tungsten trioxide (WO₃) using tungsten powder at high temperatures (around 900 °C), which takes approximately 40 hours .
- Chemical Vapor Deposition: This method utilizes gaseous precursors to deposit tungsten oxide films on substrates, allowing for controlled thickness and morphology.
- Sonochemical Synthesis: Recent advancements have introduced sonochemistry as a synthesis technique, where ultrasonic waves facilitate the formation of nanosheet-assembled tungsten oxide microspheres. This method can enhance gas-sensing properties due to the unique morphology obtained .
- Chemical Deposition: Tungsten oxide nanoparticles can also be produced via chemical deposition methods involving precursors like ammonium paratungstate and various solvents .
Tungsten(IV) oxide has several important applications:
- Electrochromic Devices: It is utilized in smart windows that change transparency when voltage is applied.
- Gas Sensors: Due to its high surface area and conductivity, it serves as a sensing material for gases such as nitrogen dioxide.
- Catalysts: It plays a role in catalytic processes, particularly in photocatalysis for environmental applications.
- Ceramics and Pigments: Used in ceramic glazes and as a pigment due to its color properties.
- Production of Tungstates: Acts as an intermediate in producing various tungstate compounds for industrial applications .
Studies on the interactions of tungsten(IV) oxide with other substances reveal its potential as a sensor material. For instance, it has shown significant responses to nitrogen dioxide, indicating its effectiveness in detecting this gas through adsorption mechanisms at specific surface sites . The kinetics of gas adsorption and desorption have been mathematically modeled, further elucidating its sensing capabilities.
Tungsten(IV) oxide shares similarities with several other tungsten oxides, each differing in oxidation state and properties:
| Compound | Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Tungsten(0) | W | 0 | Metallic form, high melting point |
| Tungsten(II) | WO | II | Less stable than higher oxides |
| Tungsten(III) | WO₃ | III | Commonly used in ceramics and pigments |
| Tungsten(V) | WO₃ | V | Widely studied for photocatalytic applications |
| Tungsten(VI) | WO₆ | VI | Highly oxidized form; used in various
GHS Hazard Statements
Aggregated GHS information provided by 15 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website; Of the 3 notification(s) provided by 14 of 15 companies with hazard statement code(s):; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H413 (21.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Other CAS
12036-22-5
Wikipedia
Tungsten(IV) oxide
General Manufacturing Information
Tungsten oxide (WO2): ACTIVE
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








